![molecular formula C20H21ClN4O4S2 B2949940 2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 1019099-75-2](/img/structure/B2949940.png)
2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the pyrazole ring, sulfonylation, and subsequent functionalization. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(3-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole cores but different substituents.
Sulfonyl Compounds: Compounds with sulfonyl groups attached to aromatic rings.
Acetamide Derivatives: Compounds with acetamide functional groups.
Uniqueness
2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(3-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[5-amino-4-(4-chlorophenyl)sulfonyl-3-ethylsulfanylpyrazol-1-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4S2/c1-3-30-20-18(31(27,28)16-9-7-13(21)8-10-16)19(22)25(24-20)12-17(26)23-14-5-4-6-15(11-14)29-2/h4-11H,3,12,22H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERGBCSKFSMDHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(oxolan-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2949857.png)
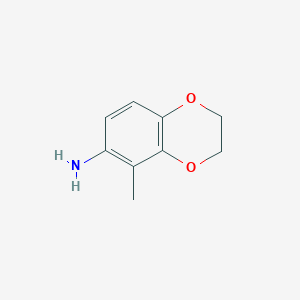
![10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B2949863.png)
![Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B2949865.png)

![Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-2-methylpyrrolidine-2-carboxylate](/img/structure/B2949867.png)
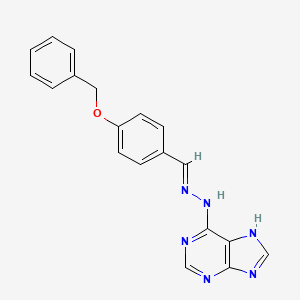
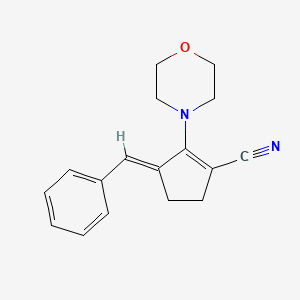
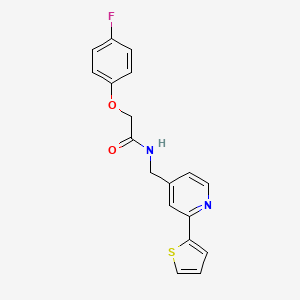

![2-[(4-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2949875.png)
![(2S)-2-[({[2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)AMINO]-3-METHYLBUTANOIC ACID](/img/structure/B2949877.png)
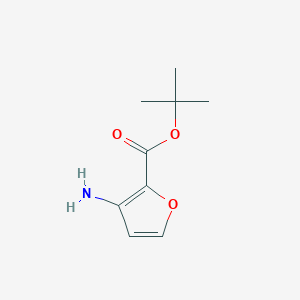
![Tert-butyl 3-[3-(2-nitroanilino)propanoylamino]propanoate](/img/structure/B2949880.png)
